Tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate

CAS No.: 936850-10-1

Cat. No.: VC7854076

Molecular Formula: C14H25NO5

Molecular Weight: 287.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 936850-10-1 |

|---|---|

| Molecular Formula | C14H25NO5 |

| Molecular Weight | 287.35 |

| IUPAC Name | tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H25NO5/c1-7-19-10(16)13(5,6)14(18)8-15(9-14)11(17)20-12(2,3)4/h18H,7-9H2,1-6H3 |

| Standard InChI Key | YMCBJSPGMCTBSK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C)(C)C1(CN(C1)C(=O)OC(C)(C)C)O |

| Canonical SMILES | CCOC(=O)C(C)(C)C1(CN(C1)C(=O)OC(C)(C)C)O |

Introduction

Chemical Structure and Physicochemical Properties

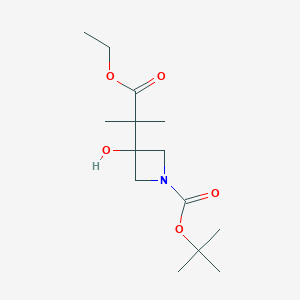

The compound’s molecular formula is C₁₄H₂₅NO₅, with a molecular weight of 287.35 g/mol. Its IUPAC name, tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate, reflects the presence of three key functional groups:

-

A tert-butyl carbamate group at the 1-position of the azetidine ring.

-

A 3-hydroxyazetidine core, a four-membered nitrogen-containing ring.

-

A 1-ethoxy-2-methyl-1-oxopropan-2-yl side chain, contributing ester and ketone functionalities.

Key Structural Features:

-

Stereochemistry: The hydroxy group at the 3-position of the azetidine ring introduces a chiral center, necessitating careful stereochemical control during synthesis .

-

Hydrogen Bonding: The hydroxy and carbamate groups facilitate hydrogen bonding, influencing solubility and crystallization behavior.

-

Thermal Stability: The tert-butyl group enhances thermal stability, making the compound suitable for high-temperature reactions .

Table 1: Chemical Identifiers

Synthesis and Manufacturing

The synthesis of tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate involves multi-step organic reactions, typically starting from azetidine precursors. A common route includes:

-

Azetidine Ring Functionalization: Introduction of the hydroxy group via oxidation or hydroxylation of a prochiral azetidine intermediate .

-

Esterification: Reaction with ethyl 2-methyl-3-oxobutanoate to install the 1-ethoxy-2-methyl-1-oxopropan-2-yl side chain.

-

Carbamate Protection: Protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate .

Critical Challenges:

-

Stereoselectivity: Achieving high enantiomeric purity requires chiral catalysts or resolution techniques, as noted in patent US8785632B2, which describes analogous syntheses for kinase inhibitors .

-

Purification: The compound’s polar functional groups necessitate advanced chromatographic methods for isolation.

Applications in Pharmaceutical Research

This compound is primarily employed as a building block in the synthesis of drug candidates, particularly those targeting protein kinases and G protein-coupled receptors (GPCRs) .

Case Study: Protein Kinase Inhibitors

In patent US8785632B2, structurally related azetidine derivatives are disclosed as potent inhibitors of kinases such as JAK2 and ALK . The hydroxyazetidine moiety in tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate serves as a scaffold for introducing pharmacophoric groups that enhance target binding . For example, substitution at the hydroxy position with aryl or heteroaryl groups yields compounds with nanomolar inhibitory activity .

Table 2: Representative Drug Candidates Derived from Analogous Intermediates

| Target Kinase | IC₅₀ (nM) | Structural Modification Site | Reference |

|---|---|---|---|

| JAK2 | 12 | Hydroxyazetidine C3 | |

| ALK | 8 | Ethoxy-oxo-propane side chain |

| Shipping Mode | Fee Range (USD) | Conditions |

|---|---|---|

| Excepted Quantity | 0 | ≤1 g (Class 6.1) |

| Limited Quantity | 15–60 | Ground transport only |

| Accessible (Air) | 200+ | Class 3, 4, 5, or 8 hazards |

| Supplier | Purity | Packaging | Price (25 mg) |

|---|---|---|---|

| AstaTech | 90% | Sealed vial | $189 |

| VulcanChem | 95% | Amber glass | $210 |

Recent Developments and Future Directions

Recent patents highlight innovations in stereoselective synthesis and catalytic hydroxylation to improve the compound’s accessibility . Future research may explore its utility in mRNA vaccine adjuvants or covalent kinase inhibitors, leveraging its reactive hydroxy group for conjugation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume